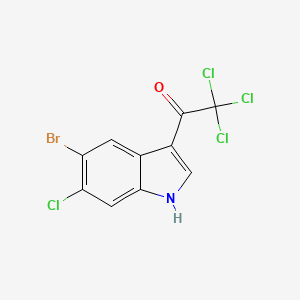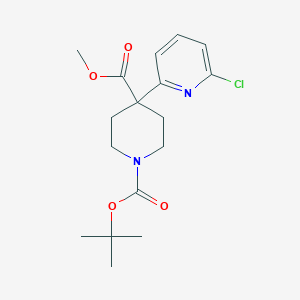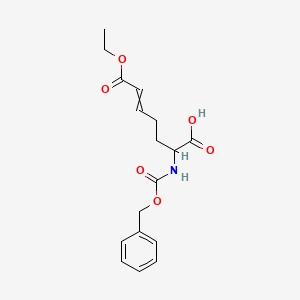![molecular formula C26H33NO4Si B13687483 (R)-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one](/img/structure/B13687483.png)
(R)-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-Butyldiphenylsilyl group, a Boc-protected pyrrolidinone, and a methylene bridge. The presence of these functional groups makes it a versatile molecule for synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Protection of the Pyrrolidinone: The pyrrolidinone is first protected with a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions at the nitrogen atom.
Introduction of the Methylene Bridge: A methylene bridge is introduced using a suitable reagent, such as formaldehyde or a methylene donor.
Silylation: The hydroxyl group is then protected with a tert-Butyldiphenylsilyl group using tert-Butyldiphenylsilyl chloride in the presence of a base like imidazole.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and high-throughput screening to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The methylene bridge can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The silyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used to replace the silyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylene bridge can yield a ketone, while reduction of the pyrrolidinone can yield a secondary alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to undergo various chemical reactions makes it a useful tool for probing biological pathways.
Medicine
In medicinal chemistry, ®-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one is explored for its potential therapeutic properties. It can serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable asset in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of ®-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. The Boc-protected pyrrolidinone can act as a substrate for enzymes, while the silyl group can facilitate binding to proteins or other macromolecules. The methylene bridge allows for flexibility in the molecule, enabling it to fit into various active sites and exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
®-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one: This compound is unique due to its combination of functional groups.
®-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one analogs: These compounds may have variations in the silyl group or the Boc protection, leading to different reactivity and applications.
Uniqueness
The uniqueness of ®-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one lies in its ability to undergo a wide range of chemical reactions while maintaining stability. This makes it a versatile compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
tert-butyl 2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxo-2H-pyrrole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO4Si/c1-25(2,3)31-24(29)27-20(17-18-23(27)28)19-30-32(26(4,5)6,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-18,20H,19H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSURGVHGROPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C=CC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13687413.png)

![8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13687419.png)


![[3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687444.png)



![1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13687478.png)


